2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine
Description
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-8-2-3-9(6-11(8)15)14-17-12-7-10(16)4-5-13(12)18-14/h2-7H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDANQXZXBNVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine typically involves the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one in the presence of acetic acid as a solvent . This method is efficient and yields the desired compound with good purity.
Chemical Reactions Analysis
2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with reagents such as amines, alcohols, and thiols
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to 2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzoxazole have been shown to inhibit the proliferation of colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cells. The structure-activity relationship (SAR) studies suggest that modifications in the benzoxazole moiety can enhance the selectivity and potency of these compounds against specific cancer types .
1.2 Antimicrobial Properties
Benzoxazole derivatives have also been reported to possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against both gram-positive and gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell wall integrity, making them potential candidates for developing new antibiotics .
1.3 Anti-inflammatory Effects
Certain studies highlight the anti-inflammatory potential of benzoxazole derivatives. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their role in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Material Science
2.1 Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a candidate for use in organic electronics, particularly in OLED technology. Its ability to emit light upon electrical excitation can be harnessed for efficient display technologies and lighting applications .
2.2 Polymer Chemistry
In polymer science, benzoxazole derivatives are explored as additives to enhance thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices can improve resistance to heat and degradation, which is beneficial for applications in aerospace and automotive industries .
Environmental Applications
3.1 Environmental Monitoring
Compounds like this compound can be utilized in environmental monitoring as indicators of pollution due to their stability and detectability in various matrices such as water and soil. Their presence can signal contamination from industrial processes or agricultural runoff .
3.2 Bioremediation
Research is ongoing into the use of benzoxazole derivatives in bioremediation processes, where they may assist in the breakdown of pollutants by microbial action or serve as substrates for bioconversion into less harmful substances .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound is known to interfere with photosynthesis in plants by inhibiting the fixation of carbon dioxide . This suggests that it may act on similar pathways in other biological systems, potentially affecting cellular respiration and energy production.
Comparison with Similar Compounds
Structural Analogs with Halogen and Alkyl Substituents
2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine
- Molecular Formula : C₁₃H₉ClN₂O
- Molecular Weight : 246.0 g/mol
- Key Differences : Lacks the 4-methyl group on the phenyl ring.
- Impact : The absence of the methyl group reduces steric bulk and lipophilicity compared to the target compound. This may lower membrane permeability but improve aqueous solubility.
2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine
- Molecular Formula : C₁₃H₉ClN₂O
- Molecular Weight : 244.68 g/mol
- Key Differences : Chlorine at the para position instead of meta.
- Safety data (CAS 54995-51-6) indicate established handling protocols, though toxicity differences due to positional isomerism require further study .
4,6-Dibromo-2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine
- Molecular Formula : C₁₄H₉Br₂ClN₂O
- Molecular Weight : 423.50 g/mol
- Key Differences : Bromine atoms at positions 4 and 6 on the benzoxazole core.
- Bromination could also confer metabolic stability .
Analogs with Electron-Donating Substituents
2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine
- Molecular Formula : C₁₄H₁₂N₂O₂
- Molecular Weight : 240.26 g/mol
- Key Differences : Methoxy group replaces chloro and methyl.
2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine
- Molecular Formula : C₁₀H₁₂N₂O₂
- Molecular Weight : 192.22 g/mol
- Key Differences : Alkyl ether chain replaces the substituted phenyl ring.
- Impact : Enhanced flexibility and polarity may improve water solubility but reduce aromatic interactions in hydrophobic binding pockets .
Complex Derivatives with Heterocyclic Moieties
N-(7-Chloroquinolin-4-yl)-2-(4-methylpiperazin-1-yl)-1,3-benzoxazol-5-amine (H-014)
- Molecular Formula : C₂₀H₁₉ClN₆O
- Molecular Weight : 394.86 g/mol
- Key Differences: Incorporates a quinoline ring and piperazine group.
- Impact: The quinoline moiety enhances π-stacking and intercalation properties, while the piperazine improves solubility and hydrogen-bonding capacity. This derivative showed promise as an antimalarial lead compound .
2-(Furan-2-yl)-7-phenyl-1,3-benzoxazol-5-amine
- Molecular Formula : C₁₇H₁₃N₂O₂
- Molecular Weight : 277.3 g/mol
- Key Differences : Furan and phenyl substituents on the benzoxazole core.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | logP<sup>a</sup> | Solubility (Predicted) | Key Structural Features |
|---|---|---|---|---|
| Target Compound | 265.71 | ~3.2 | Moderate | 3-Cl, 4-MePh, benzoxazole |
| 2-(4-Chlorophenyl)-analog | 244.68 | ~2.8 | High | 4-ClPh, benzoxazole |
| 4,6-Dibromo-analog | 423.50 | ~4.1 | Low | 4,6-Br, 3-Cl, 4-MePh, benzoxazole |
| 2-(3-Methoxyphenyl)-analog | 240.26 | ~2.0 | High | 3-OMePh, benzoxazole |
| H-014 (Quinoline derivative) | 394.86 | ~3.8 | Moderate | Quinoline, piperazine, benzoxazole |
<sup>a</sup>logP values estimated using fragment-based methods.
Biological Activity
2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazole core with a chloro and methyl substitution on the phenyl ring, which influences its reactivity and biological properties. The structural formula can be represented as follows:
The biological activities of this compound are attributed to its interaction with various molecular targets. Preliminary studies suggest that the compound may modulate pathways involved in cancer cell proliferation and apoptosis.
Interaction Studies
Research indicates that this compound interacts with proteins involved in cancer pathways, potentially acting as an inhibitor or modulator. Such interactions are critical for understanding its therapeutic potential.
Biological Activity
The compound exhibits several biological activities:
- Anticancer Activity :
-
Antimicrobial Activity :
- Spectrum : Exhibits activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.
- Minimum Inhibitory Concentrations (MIC) : The MIC values for selected strains are summarized in Table 1.
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Bacillus subtilis | 32 |
| Escherichia coli | 64 |
Research Findings
Recent studies have confirmed the biological activity of compounds similar to this compound. These findings suggest that modifications in the benzoxazole structure can significantly alter its bioactivity.
Comparative Analysis
A comparison of related benzoxazole derivatives reveals varying levels of biological activity based on structural modifications:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Methylbenzoxazole | Benzoxazole core with a methyl group | Exhibits lower toxicity |
| 2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine | Chlorine substitution at para position | Different biological activity profile |
| 2-(3-Nitrophenyl)-1,3-benzoxazol-5-amine | Nitro substitution | Strong antibacterial properties |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as substituted phenylboronic acids and benzoxazole intermediates. Key steps include:
- Coupling reactions : Use Pd(OAc)₂ as a catalyst with K₃PO₄ as a base in dioxane at 80–100°C for 12–24 hours .
- Reductive amination : Employ Raney nickel and hydrazine hydrate in EtOAc/MeOH to reduce nitro groups to amines .
- Purification : Recrystallization from diethyl ether or EtOAc/hexane mixtures improves purity. Yield optimization requires precise temperature control and stoichiometric ratios of catalysts (e.g., Pd/C or Pd(OAc)₂).
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using chemical shift databases for benzoxazole cores (e.g., aromatic protons at δ 6.8–8.2 ppm) and substituents (chloro groups cause deshielding) .
- LC-MS : Confirm molecular weight (e.g., m/z 273 [M+H]⁺) and detect impurities via retention time shifts .
- IR Spectroscopy : Identify NH₂ stretches (~3400 cm⁻¹) and benzoxazole C=N/C-O bonds (~1600 cm⁻¹).
- Contradiction Resolution : Cross-validate with computational models (e.g., DFT for NMR prediction) and compare with structurally similar analogs (e.g., 2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine) .
Advanced Research Questions
Q. How does the substitution pattern (3-Cl, 4-CH₃) on the phenyl ring influence biological activity compared to analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The 3-Cl group enhances electrophilicity, potentially increasing binding to targets like kinase enzymes, while the 4-CH₃ group may improve lipophilicity and membrane permeability. Compare with analogs:
- 2-(3,4-Dichlorophenyl) derivative : Higher cytotoxicity (IC₅₀ ~5 µM in cancer cells) due to increased halogen bonding .
- 2-(4-Ethoxyphenyl) derivative : Reduced activity suggests steric hindrance from ethoxy groups .
- Experimental Design : Test in vitro assays (e.g., kinase inhibition, antimicrobial screens) and correlate results with computational docking studies to map binding pockets .
Q. What strategies resolve contradictions in reported biological data for benzoxazole derivatives?
- Methodological Answer :
- Data Normalization : Control for assay conditions (e.g., pH, serum concentration) that affect compound stability.
- Meta-Analysis : Compare datasets from analogs (e.g., 2-(Furan-2-yl)-7-phenyl derivatives ) to identify trends in chlorine/methyl substitution effects.
- Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways (e.g., adenosine A2A receptor antagonism) and eliminate off-target effects .
Q. How can crystallography and computational modeling elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- X-ray Crystallography : Use SHELX for structure refinement and ORTEP-3 for visualizing π-π stacking between the benzoxazole core and aromatic residues in target proteins .
- Molecular Dynamics (MD) : Simulate binding dynamics using software like GROMACS to predict residence times and hydrogen-bonding networks with the 3-Cl/4-CH₃ groups .
Methodological Challenges
Q. What are the pitfalls in scaling up synthesis, and how can they be mitigated?
- Methodological Answer :
- Catalyst Deactivation : Pd leaching in coupling reactions reduces yield at >10 mmol scales. Mitigate by switching to heterogeneous catalysts (e.g., Pd/C) .
- Purification : Column chromatography becomes impractical; replace with pH-dependent extraction (e.g., acid-base partitioning for amine isolation) .
Q. How do solvent polarity and pH affect the compound’s stability in biological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
